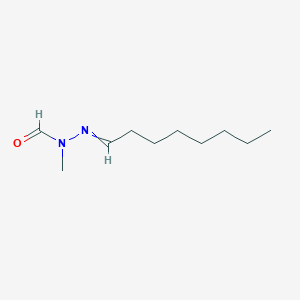

N-Methyl-N'-octylideneformohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

61748-13-8 |

|---|---|

Molecular Formula |

C10H20N2O |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

N-methyl-N-(octylideneamino)formamide |

InChI |

InChI=1S/C10H20N2O/c1-3-4-5-6-7-8-9-11-12(2)10-13/h9-10H,3-8H2,1-2H3 |

InChI Key |

QDIKCDSHPCQIHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=NN(C)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for N Methyl N Octylideneformohydrazide

Strategic Design of Synthetic Pathways for N-Methyl-N'-octylideneformohydrazide

The strategic design for the synthesis of this compound is centered around the formation of a stable hydrazone linkage. This is typically achieved through the condensation reaction of a hydrazide with an aldehyde or ketone.

The logical precursors for the synthesis of this compound are N-methylformohydrazide and octanal (B89490). The primary chemical transformation is a nucleophilic addition-elimination reaction, also known as a condensation reaction.

In this reaction, the nucleophilic nitrogen atom of the N-methylformohydrazide attacks the electrophilic carbonyl carbon of octanal. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

A general representation of this synthetic transformation is depicted below:

Scheme 1: General Synthesis of this compound

The selection of these precursors is based on their commercial availability and the directness of the synthetic route.

The optimization of the reaction to form this compound involves the systematic variation of several key parameters to maximize the yield and purity of the product. These parameters typically include the choice of solvent, catalyst, reaction temperature, and reaction time.

Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol (B145695) are often used as they can solvate the reactants and facilitate proton transfer during the reaction.

Catalysis: The condensation reaction is often catalyzed by the addition of a small amount of acid. nih.gov The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide. Common catalysts include hydrochloric acid or acetic acid. orientjchem.org

Temperature and Time: The reaction temperature and duration are critical parameters that need to be optimized. researchgate.net While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. Therefore, a balance must be struck to achieve a good yield in a reasonable timeframe. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. nih.gov

An illustrative data table for a hypothetical reaction optimization study is presented below.

Table 1: Hypothetical Reaction Optimization for the Synthesis of this compound

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | None | 25 | 24 | 45 |

| 2 | Ethanol | HCl (1) | 25 | 12 | 78 |

| 3 | Ethanol | HCl (1) | 50 | 6 | 85 |

| 4 | Methanol (B129727) | HCl (1) | 50 | 6 | 82 |

| 5 | Dichloromethane | HCl (1) | 25 | 24 | 65 |

| 6 | Ethanol | Acetic Acid (5) | 50 | 8 | 88 |

This data is illustrative and represents a typical optimization study.

Novel Approaches in Hydrazide Synthesis Applicable to this compound

Recent advancements in organic synthesis offer novel approaches that could be applied to the synthesis of this compound, focusing on efficiency, sustainability, and stereocontrol.

The development of novel catalysts is a key area of research for improving hydrazone synthesis. While traditional acid catalysis is effective, researchers are exploring more sophisticated catalytic systems. For instance, the use of organocatalysts, such as L-proline, has been shown to be effective in the green synthesis of hydrazide derivatives. mdpi.com Heterogeneous catalysts are also gaining attention as they can be easily separated from the reaction mixture and reused, which is economically and environmentally advantageous. mdpi.com

Mechanistic studies, often aided by computational methods like Density Functional Theory (DFT), provide a deeper understanding of the reaction pathways. nih.gov This knowledge allows for the rational design of more efficient catalysts and the optimization of reaction conditions. For example, understanding the role of intermediates can lead to strategies that favor the formation of the desired product.

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. Key strategies include:

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ethanol. orientjchem.orgrsc.org

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts reduces waste. The use of reusable heterogeneous catalysts is particularly beneficial. mdpi.com

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption. egranth.ac.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The condensation reaction for hydrazone formation is inherently atom-economical, with water being the only byproduct.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches (Hypothetical)

| Parameter | Conventional Method | Green Method |

|---|---|---|

| Solvent | Dichloromethane | Ethanol/Water |

| Catalyst | Stoichiometric Acid | Catalytic L-proline |

| Heating | Conventional Reflux | Microwave Irradiation |

| Reaction Time | 12-24 hours | 10-30 minutes |

This table provides a hypothetical comparison to illustrate the benefits of green chemistry principles.

While this compound itself is not chiral, the principles of asymmetric synthesis would be relevant if either the hydrazide or the aldehyde precursor contained a stereocenter, or if subsequent reactions were to introduce one. The field of asymmetric synthesis of hydrazones and related compounds is well-developed. nih.govresearchgate.netacs.org

Should a chiral analogue of this compound be desired, several strategies could be employed:

Chiral Auxiliaries: Using a chiral auxiliary attached to either the hydrazide or aldehyde precursor to direct the stereochemical outcome of a reaction.

Chiral Catalysts: Employing a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, to control the enantioselectivity of the reaction.

Biocatalysis: Utilizing enzymes, such as engineered imine reductases (IREDs), for the enantioselective reduction of the C=N bond in the hydrazone to produce chiral hydrazines. nih.gov

These methods allow for the synthesis of specific stereoisomers, which is crucial in fields such as medicinal chemistry where the biological activity of a molecule can be highly dependent on its stereochemistry.

Process Scale-Up and Engineering Challenges for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of engineering challenges. Key considerations include the choice of reactor technology, management of reaction exotherms, and efficient isolation of the final product. The synthesis, typically a condensation reaction between an N-methylformohydrazide and octanal, requires careful control of parameters to maximize yield and purity while ensuring operational safety and cost-effectiveness.

The selection of a reactor system is a critical decision in the scale-up process. Both batch and continuous flow reactors offer distinct advantages and disadvantages that must be weighed based on production targets, reaction kinetics, and safety considerations. labmanager.com

Batch Reactors: Batch processing is the traditional approach where reactants are loaded into a single vessel, and the reaction proceeds over a set time. labmanager.com This method offers flexibility, making it suitable for multi-product facilities and for initial scale-up where process parameters are still being optimized. labmanager.commdpi.com For the synthesis of this compound, a batch process would involve charging the N-methylformohydrazide and a solvent, followed by the controlled addition of octanal, possibly with a catalyst.

However, scaling up batch reactions can be problematic. The surface-area-to-volume ratio decreases as the reactor size increases, leading to challenges in heat management, especially if the condensation reaction is significantly exothermic. kilolabs.com This can result in temperature gradients, leading to the formation of impurities and reduced product quality. kilolabs.com

Continuous Flow Reactors: Continuous flow chemistry has emerged as a powerful alternative for chemical manufacturing. researchgate.net In this setup, reactants are continuously pumped through a tube or a series of interconnected modules where the reaction occurs. mdpi.com This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time. labmanager.com

For this compound production, a flow system would provide significantly better heat transfer due to the high surface-area-to-volume ratio of the small-diameter tubing. kilolabs.comrsc.org This enhanced control minimizes the risk of thermal runaways and reduces the formation of byproducts, leading to a more consistent product quality. labmanager.com Furthermore, continuous flow systems operate with smaller volumes of reactants at any given time, inherently improving process safety. labmanager.comkilolabs.com Scaling up a flow process typically involves running the system for longer periods or "numbering-up" by running multiple reactors in parallel, rather than redesigning a larger vessel. labmanager.com

| Parameter | Batch Reactor System | Continuous Flow Reactor System |

|---|---|---|

| Process Control | Stepwise control; adjustments can be made mid-process. | Precise control over temperature, pressure, and residence time. labmanager.com |

| Heat Transfer | Becomes less efficient on a larger scale due to low surface-area-to-volume ratio. kilolabs.com | Excellent heat transfer due to high surface-area-to-volume ratio. rsc.org |

| Safety | Higher risk with large volumes of hazardous materials or exothermic reactions. | Inherently safer due to small reaction volumes at any given time. labmanager.comkilolabs.com |

| Scalability | Challenging; often requires significant process redesign ("scaling-up"). | Simpler; achieved by extending run time or parallel processing ("scaling-out"). labmanager.com |

| Productivity & Quality | Potential for batch-to-batch variability; downtime between batches. | Higher productivity through continuous operation; improved product consistency. labmanager.com |

| Flexibility | High; ideal for multi-product synthesis and R&D. labmanager.com | Less flexible; dedicated setup often required for a specific process. |

The isolation and purification of this compound from the reaction mixture are critical steps to achieve the desired product specifications. The choice of technique depends on the physical state of the product (solid or oil), its solubility, and the nature of any impurities.

Crystallization: If this compound is a solid, recrystallization is often the most effective and economical method for purification on a large scale. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, methanol/water, hexane/ethyl acetate) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. researchgate.netalcrut.com The selection of an appropriate solvent system is crucial for achieving high recovery and purity.

Trituration: In cases where the product is an oil or a semi-solid that is difficult to crystallize, trituration can be an effective purification method. This involves stirring the crude product with a solvent in which the desired compound is sparingly soluble, but the impurities are highly soluble (e.g., cold pentane (B18724) or n-hexane). researchgate.net This process can often induce solidification of an oily product, which can then be isolated by filtration. researchgate.net

Chromatography: While highly effective at the laboratory scale, column chromatography is often less practical for large-scale industrial purification due to high solvent consumption and cost. However, it may be necessary for high-purity applications. A key challenge with hydrazones is their potential for decomposition on acidic silica (B1680970) gel. reddit.com To mitigate this, the chromatographic system can be modified by using a neutral stationary phase like alumina (B75360) or by doping the mobile phase with a small amount of a tertiary base, such as triethylamine (B128534) (~1%), to neutralize acidic sites on the silica. researchgate.net

Distillation: If the product and its impurities have sufficiently different boiling points and are thermally stable, distillation under reduced pressure (vacuum distillation) could be a viable purification method, particularly if the product is a high-boiling oil.

| Technique | Description | Applicability & Considerations |

|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. alcrut.com | Ideal for solid products. Solvent selection is critical for yield and purity. researchgate.net |

| Trituration | Stirring an impure product (often an oil) with a solvent in which it is insoluble to wash away impurities. researchgate.net | Useful for converting oily products into solids and removing highly soluble impurities. researchgate.net |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Can be costly for scale-up. Hydrazones may degrade on silica; requires neutral conditions or basic additives. reddit.com |

| Distillation | Separation of components based on differences in boiling points. | Suitable for thermally stable, liquid products. Often requires high vacuum for high molecular weight compounds. |

Derivatization and Functionalization Strategies for this compound

Derivatization of this compound allows for the modification of its chemical structure to explore structure-activity relationships or to fine-tune its physicochemical properties. Functionalization can be targeted at several key positions within the molecule.

The octylidene portion of the molecule offers sites for chemical modification, primarily at the imine (C=N) double bond and the aliphatic chain.

Reduction of the Imine Bond: The C=N double bond can be selectively reduced to a C-N single bond to yield the corresponding saturated hydrazine (B178648) derivative, N-methyl-N'-(octyl)formohydrazide. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.

Cycloaddition Reactions: The imine bond can potentially participate in cycloaddition reactions, although this is less common for simple alkyl hydrazones compared to more activated systems.

Functionalization of the Alkyl Chain: While the saturated octyl chain is generally unreactive, functionalization could be introduced via radical halogenation, followed by nucleophilic substitution to introduce new functional groups (e.g., hydroxyl, amino). However, this approach often suffers from a lack of selectivity. A more targeted approach would involve starting with a functionalized aldehyde (e.g., 8-hydroxyoctanal) in the initial synthesis to incorporate functionality at a specific position on the alkyl chain.

The nitrogen atoms of the hydrazide core are key sites for functionalization. The nucleophilicity of these nitrogens dictates their reactivity. Kinetic studies on related structures show that substitution patterns significantly influence the reactivity of each nitrogen atom in a hydrazine framework. acs.org

N-Methyl Center (N): The nitrogen atom bearing the methyl group is a tertiary amine-like center within the hydrazide structure. Its lone pair is available for reactions, though further alkylation to form a quaternary ammonium (B1175870) salt would be challenging and may not be a primary synthetic route. Its primary role is electronic and steric, influencing the reactivity of the adjacent nitrogen.

Hydrazide Nitrogen Center (N'): The nitrogen atom derived from the aldehyde (part of the C=N bond) and the adjacent amide nitrogen present distinct reactive possibilities.

N-Arylation/N-Alkylation: The amide nitrogen (N-H) of the parent hydrazide before condensation is the typical site for functionalization. After the formation of the hydrazone, the reactivity shifts. However, related hydrazide systems can undergo transition metal-catalyzed coupling reactions. For instance, palladium-catalyzed N-arylation with aryl halides is a known method for functionalizing hydrazides, providing a route to introduce aromatic substituents. organic-chemistry.org

Acylation: The amide nitrogen could potentially be acylated under certain conditions, although this might compete with hydrolysis of the imine.

Coordination Chemistry: The nitrogen centers, with their lone pairs of electrons, can act as ligands to coordinate with metal ions, forming metal complexes.

| Molecular Moiety | Reactive Site | Potential Reaction | Resulting Structure |

|---|---|---|---|

| Octylidene Moiety | Imine (C=N) Bond | Reduction (e.g., NaBH4, H2/Pd) | Saturated hydrazine linkage |

| Alkyl Chain | Synthesis from functionalized aldehyde | Introduction of hydroxyl, halogen, etc. | |

| Hydrazide Core | Amide Nitrogen (N-H of precursor) | Palladium-catalyzed N-arylation organic-chemistry.org | Introduction of an aryl group |

| Nitrogen Lone Pairs | Coordination with metal ions | Formation of metal complexes |

Advanced Analytical Characterization Techniques and Methodologies for N Methyl N Octylideneformohydrazide

Spectroscopic Methodologies for Elucidating the Molecular Structure of N-Methyl-N'-octylideneformohydrazide

Spectroscopic methods are indispensable for probing the molecular architecture of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and X-ray Diffraction (XRD) each provide unique and complementary information regarding the compound's structure, from atomic connectivity to its three-dimensional arrangement in the solid state.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the verification of the molecular backbone and the analysis of stereochemical properties. mdpi.com

The structure of this compound contains several distinct proton and carbon environments, which would give rise to a predictable pattern of signals. The presence of the C=N double bond introduces the possibility of E/Z isomerism, which can often be distinguished by NMR due to the different spatial environments of substituents. nih.gov The chemical shifts of nuclei near the imine group are particularly sensitive to which isomer is present.

Predicted ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show characteristic signals for the octylidene chain, the N-methyl group, and the formohydrazide moiety. The protons on the carbon alpha to the imine nitrogen (C1') would be deshielded, appearing at a lower field. The N-H proton of the hydrazide group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. researchgate.net

Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The imine carbon (C=N) is expected to have a characteristic chemical shift in the downfield region (typically 140-160 ppm). nih.govlibretexts.org The carbons of the long alkyl chain will appear in the upfield aliphatic region. libretexts.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity (¹H) |

| N-CH₃ | ~2.5 - 3.0 | ~30 - 35 | Singlet (s) |

| N-H | ~7.5 - 8.5 | - | Broad Singlet (br s) |

| C=N-H | ~7.0 - 7.5 | ~140 - 150 | Singlet (s) |

| C1' (CH₂) | ~2.2 - 2.6 | ~30 - 35 | Triplet (t) |

| C2' (CH₂) | ~1.4 - 1.6 | ~28 - 30 | Quintet |

| C3'-C6' (CH₂) | ~1.2 - 1.4 | ~22 - 32 | Multiplet (m) |

| C7' (CH₃) | ~0.8 - 0.9 | ~14 | Triplet (t) |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions. libretexts.orglibretexts.orglibretexts.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for unambiguous assignment of all proton and carbon signals by revealing their connectivity.

Mass spectrometry is critical for confirming the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum, typically generated by electron impact (EI) ionization, offers valuable structural information. The fragmentation of hydrazones is often characterized by specific cleavage patterns that help to confirm the arrangement of atoms. researchgate.net Key fragmentation pathways for this compound would include:

Alpha-cleavage: The bonds adjacent to the nitrogen atoms are susceptible to cleavage. This is a dominant fragmentation mode for amines and related compounds. libretexts.orgmiamioh.edu This would lead to the loss of alkyl radicals from the octylidene chain or the methyl group.

Cleavage of the N-N bond: This cleavage would separate the molecule into its constituent formyl and imine-related fragments.

Fragmentation of the alkyl chain: The long octylidene chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org

Interactive Table: Predicted Mass Spectrometry Fragments for this compound (Molecular Formula: C₁₀H₂₂N₂O, Molecular Weight: 186.29 g/mol)

| m/z (mass/charge) | Possible Fragment Structure/Loss | Fragmentation Pathway |

| 186 | [M]⁺˙ (Molecular Ion) | Intact molecule ionized |

| 171 | [M - CH₃]⁺ | Alpha-cleavage, loss of the N-methyl group |

| 157 | [M - C₂H₅]⁺ | Cleavage within the octyl chain |

| 113 | [C₈H₁₅N]⁺ | Cleavage of the N-N bond |

| 85 | [C₆H₁₃]⁺ | Fragmentation of the octyl chain |

| 73 | [CH₃N₂HO]⁺ | Cleavage of the N-N bond |

| 43 | [CH₃N₂]⁺ | Alpha-cleavage and subsequent fragmentation |

Note: The relative abundance of these fragments provides insight into the stability of the resulting ions. libretexts.org

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. nih.gov The two techniques provide complementary information.

Key expected vibrational modes include:

N-H Stretch: A prominent band in the IR spectrum, typically around 3200-3400 cm⁻¹, corresponding to the N-H bond of the hydrazide.

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region from the methyl and methylene (B1212753) groups of the alkyl chain.

C=O Stretch: Although the molecule is a formohydrazide, the C=N bond is the dominant feature. A true C=O group is not present.

C=N Stretch: A characteristic band for the imine group, expected around 1620-1660 cm⁻¹. This band may be stronger in the Raman spectrum than in the IR. quora.com

N-N Stretch: A weaker absorption, typically found in the 1000-1200 cm⁻¹ range. researchgate.netrsc.org

C-H Bending: Vibrations for the alkyl groups will appear in the 1350-1470 cm⁻¹ region.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

| N-H | Stretching | 3200 - 3400 | IR (Strong) |

| C-H (Alkyl) | Stretching | 2850 - 3000 | IR, Raman (Strong) |

| C=N (Imine) | Stretching | 1620 - 1660 | IR (Medium), Raman (Strong) |

| C-H (Alkyl) | Bending | 1350 - 1470 | IR (Medium) |

| N-N | Stretching | 1000 - 1200 | IR (Weak-Medium) |

Note: The exact positions of these bands can be influenced by factors such as hydrogen bonding and the isomeric form of the molecule. researchgate.net

For this compound that exists as a crystalline solid, single-crystal X-ray diffraction (XRD) is the definitive method for determining its three-dimensional molecular structure and crystal packing in the solid state. mdpi.com

This technique provides precise measurements of:

Bond Lengths and Angles: Unambiguously confirms the connectivity and geometry of the molecule.

Conformation: Determines the exact spatial arrangement of the atoms, including the conformation of the octyl chain and the geometry (E or Z) around the C=N double bond.

Crystal Packing: Reveals how individual molecules are arranged in the crystal lattice.

While experimental data for this specific compound is not available, analysis of related hydrazone structures by XRD has been crucial for confirming their stereochemistry and understanding their solid-state properties. mdpi.com

Chromatographic Separation and Quantification Techniques for this compound

Chromatographic techniques are essential for the separation of this compound from impurities or reaction mixtures and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used method for this purpose. cdc.gov

Given the non-polar nature of the octyl chain in this compound, a reversed-phase HPLC (RP-HPLC) method would be the most effective approach for its separation and quantification. researchgate.net

Method Development: A typical RP-HPLC method would involve a non-polar stationary phase (the column) and a polar mobile phase. The separation is based on the partitioning of the analyte between these two phases. More non-polar compounds, like this compound, will be retained longer on the column.

Interactive Table: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Proposed Condition | Rationale |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for non-polar to moderately polar compounds. pensoft.net |

| Mobile Phase | Acetonitrile (B52724) and Water (e.g., 80:20 v/v) | Acetonitrile is a common organic modifier in RP-HPLC with good elution strength. mdpi.com |

| Elution Mode | Isocratic | A constant mobile phase composition is often sufficient for simple mixtures. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency and reasonable run times. pensoft.net |

| Column Temp. | 25 °C (Ambient) | Ensures reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | The hydrazone C=N chromophore allows for detection, typically between 250-280 nm. acs.org |

| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |

Method Validation: Once developed, the HPLC method must be validated to ensure its reliability for quantitative analysis. Validation would involve assessing the following parameters:

Specificity: The ability to measure the analyte accurately in the presence of other components.

Linearity: Demonstrating a direct proportionality between the detector response (peak area) and the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. pensoft.net

Gas Chromatography (GC) Methodologies for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, this compound, with its polar hydrazide group, may exhibit limited volatility and potential thermal degradation at the high temperatures typically used in GC injectors and columns. To overcome these challenges, derivatization is a common and effective strategy. This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative suitable for GC analysis.

For compounds containing N-H functionalities, such as the hydrazide group in this compound, silylation is a frequently employed derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. This modification reduces the polarity and increases the volatility of the molecule.

Another approach involves denitrosation followed by derivatization of the resulting amine, a method used for related volatile N-nitrosamines. nih.gov This strategy could be adapted, where the hydrazide is cleaved, and the resulting secondary amine is converted into a derivative, for example, an N-diethylthiophosphoryl derivative, which can then be analyzed by GC, often with a selective detector like a flame photometric detector (FPD). nih.gov

The selection of the GC column is critical for achieving optimal separation. A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for separating a wide range of derivatized compounds.

Table 1: Potential GC Derivatization Strategies for this compound

| Derivatization Strategy | Reagent Example | Purpose | Resulting Derivative |

| Silylation | MSTFA | Increase volatility, improve thermal stability | N-trimethylsilyl-N'-octylidene-N-methylformohydrazide |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Increase volatility, enhance detection by ECD | N-trifluoroacetyl-N'-octylidene-N-methylformohydrazide |

| Cleavage & Derivatization | Hydrobromic Acid followed by Diethyl Chlorothiophosphate | Create a stable, detectable amine derivative | N-methyl-N-diethylthiophosphoryl amine |

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) Applications

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency separation alternative to chromatography, driven by the differential migration of analytes in an electric field. For a molecule like this compound, CE can be particularly advantageous due to its minimal sample requirement and rapid analysis times.

The separation in CE is highly dependent on the composition of the background electrolyte (BGE). For weakly basic compounds similar to hydrazides, a BGE with an acidic pH can be used to protonate the analyte, imparting a positive charge and enabling migration in the electric field. The choice of buffer components, such as acetate (B1210297) or phosphate, and their concentration is optimized to achieve the best resolution. nih.gov In some cases, non-aqueous CE, using solvents like N,N-dimethylformamide (DMF), can offer unique selectivity for compounds that are poorly soluble or reactive in aqueous media. researchgate.net

To enhance separation specificity and resolve potential enantiomers, chiral selectors like cyclodextrins can be added to the BGE. researchgate.netsemanticscholar.org Detection is commonly performed using UV-Vis spectrophotometry, although coupling CE with mass spectrometry (CE-MS) provides much greater sensitivity and structural information. Amperometric detection at modified electrodes has also proven effective for hydrazines, offering high sensitivity. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography is a hybrid technique that combines aspects of both gas and liquid chromatography. It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. mdpi.com SFC is well-suited for the analysis of moderately polar and non-polar compounds that are not sufficiently volatile for GC.

For this compound, the use of supercritical CO2, often modified with a small amount of a polar solvent like methanol (B129727), would be the mobile phase of choice. The addition of a modifier is crucial for eluting polar analytes from the column and for modulating retention and selectivity. nih.gov Basic additives may also be incorporated into the mobile phase to improve the peak shape of basic nitrogen-containing compounds by masking active sites on the stationary phase. mdpi.com

A variety of stationary phases can be used in SFC, including those common in HPLC, such as C18 or polar-embedded phases. The choice depends on the specific separation requirements. SFC can be coupled with various detectors, including UV, evaporative light scattering detectors (ELSD), and mass spectrometry (SFC-MS), providing a versatile platform for analysis. semanticscholar.org

Hyphenated Chromatographic-Spectrometric Systems (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

The unequivocal identification and quantification of this compound in complex matrices, such as environmental or biological samples, requires the coupling of a high-resolution separation technique with a highly selective and sensitive detector. Hyphenated systems, particularly those involving mass spectrometry, are the gold standard for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a premier analytical tool for the analysis of non-volatile compounds in intricate mixtures. researchtrends.net A reversed-phase liquid chromatography (RPLC) method would likely be developed for this compound.

The separation would typically be performed on a C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid to improve peak shape and ionization efficiency. researchtrends.netnih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be the most probable ionization technique, as it is highly effective for nitrogen-containing compounds, leading to the formation of a protonated molecule [M+H]+. researchtrends.net Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode is then used for quantification. nih.gov In this mode, the precursor ion ([M+H]+) is selected, fragmented, and one or more specific product ions are monitored. This process provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the derivatization strategies discussed in section 3.2.2 are essential. Once the volatile derivative is formed, it is separated on a GC column and introduced into the mass spectrometer. Electron Ionization (EI) is the most common ionization source in GC-MS. EI is a high-energy process that causes extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, is highly reproducible and acts as a chemical fingerprint, allowing for confident identification of the compound by comparison to spectral libraries or through structural elucidation. researchgate.net

Methodological Advancements in Trace Analysis and Detection Limits for this compound

Achieving low detection limits is critical for monitoring trace levels of compounds in various applications. Modern analytical instrumentation and methodologies have pushed the boundaries of sensitivity, enabling detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

In the realm of Capillary Electrophoresis, the use of specialized detectors can lead to excellent detection limits. For example, CE with a palladium-modified microdisk array electrode has achieved detection limits of 1.2 pg for hydrazine (B178648). nih.gov Nonaqueous CE with amperometric detection has reported detection limits for various hydrazines in the range of 1-12 ng/mL. nih.gov

For SFC, coupling with a chemiluminescent nitrogen detector (CLND), which is highly selective for nitrogen-containing compounds, can achieve minimum detectable quantities (MDQ) in the low nanogram range. Optimization of such a system for sulfamethazine (B1682506) resulted in an MDQ of 0.125 ng. nih.gov

These examples, while not for this compound directly, demonstrate the sensitivity that can be expected from these advanced analytical techniques when properly optimized. The choice of method would depend on the specific analytical challenge, including the nature of the sample matrix, the required level of sensitivity, and the available instrumentation.

Table 2: Representative Detection Limits for Related Compounds Using Advanced Analytical Techniques

| Analytical Technique | Analyte/Derivative | Detection Limit | Reference |

| LC-MS/MS | Hydrazine derivative | 0.003 ng/mL (Instrumental) | nih.gov |

| LC-MS/MS | Midazolam | 0.2 pg/mL (LLOQ) | lcms.cz |

| CE-Electrochemical Detection | Hydrazine | 1.2 pg | nih.gov |

| Nonaqueous CE-ED | Methylhydrazine | 2 ng/mL | nih.gov |

| SFC-CLND | Sulfamethazine | 0.125 ng (MDQ) | nih.gov |

Chemical Reactivity, Mechanistic Insights, and Transformational Chemistry of N Methyl N Octylideneformohydrazide

Fundamental Reactivity Patterns of the Hydrazide Linkage

The hydrazide linkage (–C(=O)N–N=C–) is the central reactive feature of the molecule. The chemistry of hydrazones has gained significant momentum in organic synthesis, where they serve as versatile building blocks for a variety of transformations. nih.gov The reactivity is largely governed by the interplay between the amide and imine functionalities.

The electronic distribution in N-Methyl-N'-octylideneformohydrazide creates distinct regions of high and low electron density, defining its electrophilic and nucleophilic character.

Electrophilic Sites:

Imine Carbon: The carbon atom of the C=N double bond is electrophilic. researchgate.net It is susceptible to attack by nucleophiles, a key step in both addition reactions and the hydrolytic cleavage of the hydrazone.

Carbonyl Carbon: The formyl group's carbonyl carbon is also a significant electrophilic center, characteristic of amides.

α-Carbon Hydrogens: The hydrogens on the carbon atom adjacent to the C=N bond (the first methylene (B1212753) group of the octyl chain) are acidic. wikipedia.org Deprotonation of this site generates a nucleophilic azaenolate, which can react with various electrophiles like alkyl halides. wikipedia.org

Nucleophilic Sites:

Imine Nitrogen (N'): The sp²-hybridized nitrogen of the imine group possesses a lone pair of electrons, rendering it nucleophilic and basic. researchgate.net

Amide Nitrogen (N): The N-methylated nitrogen atom is also nucleophilic. However, its nucleophilicity is considerably reduced due to the delocalization of its lone pair into the adjacent carbonyl group (amide resonance).

The hydrazone backbone contains both an electrophilic imine carbon and two potentially nucleophilic nitrogen atoms, allowing it to react with a wide range of reagents. researchgate.net

The presence of nitrogen atoms and acidic α-protons confers both basic and acidic properties to the molecule.

Basicity and Protonation: The nitrogen atoms are the primary basic centers. Protonation typically occurs at the imine nitrogen (N'). nih.gov This initial protonation is a critical step in the mechanism of acid-catalyzed hydrolysis, as it activates the imine carbon toward nucleophilic attack by water. nih.govnih.gov The basicity of the imine nitrogen is influenced by the electronic nature of the substituents. The N-methylated amide nitrogen is a much weaker base due to resonance stabilization.

Acidity and Deprotonation: The most significant acidic site is the α-carbon of the octylidene moiety. The α-hydrogen atom in N,N-dialkylhydrazones is reported to be many orders of magnitude more acidic than in the parent ketone. wikipedia.org Deprotonation, typically with a strong base like lithium diisopropylamide (LDA), forms a resonance-stabilized azaenolate. wikipedia.org This anion is a soft nucleophile, useful in forming new carbon-carbon bonds.

Below is a table of predicted pKa values for the key acidic and basic sites in the this compound framework, based on analogous structures.

| Site | Process | Predicted pKa Range | Comment |

|---|---|---|---|

| Imine Nitrogen (N') | Protonation (pKa of Conjugate Acid) | 3.0 - 5.0 | Protonation activates the C=N bond for hydrolysis. The exact value depends on solvent and substituent effects. |

| α-Carbon (C-H) | Deprotonation (pKa of α-Proton) | ~25 - 30 (in DMSO) | Significantly more acidic than a typical alkane C-H due to stabilization of the resulting azaenolate anion. wikipedia.org |

| Amide Nitrogen (N) | Protonation (pKa of Conjugate Acid) | < 0 | Very weak base due to amide resonance. Protonation is generally unfavorable. |

Reaction Kinetics and Thermodynamics of this compound

The kinetics and thermodynamics of this compound are dominated by the formation and cleavage of the hydrazone bond and the isomerization around the C=N double bond.

The formation of hydrazones is a reversible reaction, and the rate is highly pH-dependent. At neutral pH, the rate-limiting step is typically the dehydration of the tetrahedral carbinolamine intermediate. nih.gov The reaction can be accelerated by general acid catalysis or by incorporating neighboring acidic or basic groups into the reactants. nih.govljmu.ac.uk For instance, studies on various aldehydes and hydrazines at pH 7.4 have shown a wide range of reaction rates, with some combinations reacting much faster than others due to intramolecular catalysis. nih.govacs.org

Acylhydrazones exhibit geometric isomerism (E/Z) about the C=N double bond. mdpi.com The E-isomer is generally the thermodynamically more stable and predominant form. mdpi.commdpi.com The interconversion between isomers can be influenced by thermal or photochemical stimuli.

The following table presents representative kinetic data for hydrazone formation, illustrating the influence of reactant structure on reaction rates.

| Aldehyde/Ketone | Hydrazine (B178648) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Phenylhydrazine | 0.024 | nih.gov |

| Benzaldehyde | Phenylhydrazine | 0.0053 | nih.gov |

| Quinoline-8-carboxaldehyde | Phenylhydrazine | 0.83 | nih.gov |

| Benzaldehyde | 2-Carboxyphenylhydrazine | 0.046 | nih.gov |

| Quinoline-8-carboxaldehyde | 2-Carboxyphenylhydrazine | 1.9 | nih.gov |

Cleavage and Rearrangement Reactions of this compound

Hydrazones are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the constituent carbonyl (octanal) and hydrazide (N-methylformohydrazide) components. wikipedia.org This reaction is the reverse of hydrazone formation.

The stability of the hydrazone linkage is highly dependent on pH. Hydrolysis is generally catalyzed by acid. nih.govacs.org The accepted mechanism involves protonation of the imine nitrogen, followed by the nucleophilic attack of a water molecule on the imine carbon. acs.org This forms a tetrahedral carbinolamine intermediate, which subsequently breaks down to release the aldehyde and the hydrazide. nih.govacs.org

Compared to simple alkylhydrazones, acylhydrazones tend to exhibit greater hydrolytic stability. nih.gov This increased stability is attributed to electronic delocalization involving the acyl group, which reduces the electrophilicity of the imine carbon. nih.gov Nevertheless, the bond is still considered pH-labile, a property that is utilized in designing drug delivery systems where a drug is released under the acidic conditions of lysosomes. wikipedia.org Some hydrazone linkages have been reported to be stable over a pH range of 3–12. nih.gov

The table below compares the hydrolytic stability of different types of imine-based linkages.

| Linkage Type | Conditions | Approximate Half-life (t₁/₂) | Relative Stability |

|---|---|---|---|

| Alkylhydrazone | pD 7.0 | ~10 hours | Less Stable |

| Acylhydrazone | pD 7.0 | ~100 hours | Moderately Stable |

| Oxime | pD 7.0 | ~1000 hours | More Stable |

| Alkylhydrazone | pD 5.0 | < 1 hour | Very Unstable in Acid |

Data extrapolated from studies on isostructural hydrazones and oximes. nih.gov

This compound is expected to undergo transformations upon exposure to heat and light.

Thermal Transformations: Heating can promote E/Z isomerization around the C=N bond. mdpi.com At higher temperatures, decomposition is likely to occur. The thermal behavior of related tosylhydrazones is well-studied; they decompose upon heating in the presence of a base to eliminate toluenesulfinate, forming a transient diazo compound. chemtube3d.com This diazo intermediate then loses nitrogen gas to generate a carbene, which can undergo various subsequent reactions. chemtube3d.com This is the basis of the Shapiro and Bamford-Stevens reactions. wikipedia.org Thermal analysis of metal complexes with hydrazone ligands has been used to study structural changes and coordination during heating. researchgate.net

Photochemical Transformations: Acylhydrazones are recognized as a class of molecular photoswitches. nih.gov Irradiation with light of a specific wavelength (often UV) can induce a reversible E→Z isomerization. nih.govresearchgate.net This property allows for external control over the molecule's geometry and, consequently, its physical properties.

Furthermore, recent advancements have utilized visible-light photoredox catalysis to engage hydrazones in radical reactions. nih.gov These transformations can lead to novel C-H functionalizations, such as perfluoroalkylation or amination at the imine carbon, or trigger cascade cyclizations to form complex heterocyclic structures. nih.govrsc.org Such photochemical reactions proceed under mild conditions and offer pathways to products not easily accessible through traditional thermal methods. rsc.org

Reductive and Oxidative Chemistry of this compound

The chemical reactivity of this compound is largely dictated by the N-acylhydrazone core, which features a polarized carbon-nitrogen double bond (C=N) and a nitrogen-nitrogen single bond (N-N), both of which are susceptible to reductive and oxidative transformations.

Reductive Chemistry:

The hydrazone functionality is readily reduced under various conditions. The primary sites of reduction are the C=N double bond and, under more forcing conditions, the N-N single bond.

Reduction to N-Methyl-N'-octylformohydrazide: The most common reductive pathway for N-acylhydrazones is the saturation of the C=N double bond to yield the corresponding N,N'-disubstituted hydrazide. This transformation can be achieved using a variety of reducing agents. For instance, magnesium in methanol (B129727) has been demonstrated to be an effective system for the reduction of hydrazones to hydrazines at ambient temperatures. researchgate.net Biocatalytic approaches using engineered imine reductases (IREDs) also offer a green and highly enantioselective method for hydrazone reduction, yielding chiral hydrazine products. nih.govnih.gov

| Reducing Agent | Product | General Conditions | Reference |

| Magnesium/Methanol | N-Methyl-N'-octylformohydrazide | Ambient temperature | researchgate.net |

| Sodium Borohydride (B1222165) | N-Methyl-N'-octylformohydrazide | In combination with catalysts like Amberlyst-15 | researchgate.net |

| Sodium Cyanoborohydride | N-Methyl-N'-octylformohydrazide | Acidic pH | researchgate.net |

| Engineered Imine Reductases | Chiral N-Methyl-N'-octylformohydrazide | Biocatalytic conditions | nih.govnih.gov |

| Catalytic Hydrogenation | N-Methyl-N'-octylformohydrazide | Transition metal catalyst (e.g., Pd, Pt, Ni), H₂ gas | Inferred |

Wolff-Kishner Reduction: Under strongly basic conditions with hydrazine, the carbonyl group from which the hydrazone is derived can be completely reduced to a methylene group. byjus.comorganic-chemistry.orgstackexchange.comfiveable.mewikipedia.org While this compound is already a hydrazone, subjecting it to Wolff-Kishner conditions (high temperatures in the presence of a strong base like KOH) could potentially lead to the cleavage of the formyl group and subsequent reduction, although this is less predictable without experimental data.

Reductive Cleavage of the N-N Bond: The nitrogen-nitrogen bond in hydrazine derivatives can be cleaved under specific reductive conditions, such as with sodium in liquid ammonia (B1221849) or through catalytic hydrogenation. rsc.org This would lead to the formation of N-methylformamide and octylamine. The susceptibility of the N-N bond to cleavage in this compound would depend on the specific reagents and conditions employed.

Oxidative Chemistry:

The oxidation of N-acylhydrazones can lead to a variety of products, often involving cyclization reactions.

Oxidative Cyclization: N-acylhydrazones can undergo oxidative cyclization to form heterocyclic compounds. For example, in the presence of copper(II) ions or other oxidizing agents like lead tetraacetate, N-acylhydrazones can cyclize to form 1,3,4-oxadiazoles. rsc.orgacs.orgresearchgate.net This reaction proceeds through the oxidation of the hydrazone moiety, leading to the formation of a new carbon-oxygen bond and a five-membered ring. Electrochemical methods have also been employed to study and induce the oxidation of hydrazone-containing active pharmaceutical ingredients. mdpi.com

| Oxidizing Agent/Condition | Potential Product | General Mechanism | Reference |

| Copper(II) ions | Substituted 1,3,4-oxadiazole | Metal-catalyzed oxidative cyclization | rsc.org |

| Lead Tetraacetate | Substituted 1,3,4-oxadiazole | Chemical oxidation and cyclization | acs.orgresearchgate.net |

| Electrochemical Oxidation | Various oxidized species | Electron transfer at an electrode surface | mdpi.com |

| Molecular Iodine | Oxidized and cyclized products | Halogen-mediated oxidation | acs.org |

Interaction with Various Chemical Species and Solvents

The reactivity and stability of this compound are significantly influenced by its chemical environment, including the presence of electrophiles, nucleophiles, and the nature of the solvent.

Interaction with Electrophiles and Nucleophiles: The hydrazone moiety contains both nucleophilic and electrophilic centers. soeagra.comresearchgate.net The nitrogen atoms, particularly the terminal amino-type nitrogen, are nucleophilic and can react with electrophiles. soeagra.com Conversely, the carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles. soeagra.com The N-methyl group can influence the nucleophilicity of the adjacent nitrogen atom. nih.gov

Solvent Effects: The polarity of the solvent can affect the rate and equilibrium of reactions involving hydrazones. For instance, the formation of hydrazones from aldehydes and ketones has been shown to be influenced by solvent polarity, with more polar solvents sometimes accelerating the reaction. acs.org The stability of the hydrazone bond to hydrolysis is also pH-dependent, with increased instability under acidic conditions. researchgate.net Theoretical studies on N-methylated N-acylhydrazones have shown that N-methylation can significantly alter the conformational preferences and polarity of the molecule. nih.gov

Catalytic Reactions and their Mechanistic Elucidation Involving this compound

N-acylhydrazones are versatile substrates in a variety of catalytic reactions, often serving as precursors to reactive intermediates.

Transition-Metal-Catalyzed Reactions: Hydrazones are known to participate in cross-coupling reactions catalyzed by transition metals. jomardpublishing.com For example, copper(I) chloride has been used as a catalyst in the functionalization reactions of N-substituted hydrazones. jomardpublishing.com Iridium complexes have been developed for the transfer hydrogenation and subsequent N-methylation of acylhydrazones, using methanol as both the hydrogen source and the methylating agent. acs.org

Photoredox Catalysis: In recent years, visible-light photoredox catalysis has emerged as a powerful tool for the generation of N-centered radicals from hydrazones. thieme.denih.gov These radical intermediates can then undergo a variety of cascade reactions, such as intramolecular hydroamination of alkenes, to form complex nitrogen-containing heterocycles. nih.gov N-tosylhydrazones have been used as acceptors for nucleophilic alkyl radicals in photoredox-catalyzed reactions. bham.ac.uk

Biocatalysis: As mentioned previously, engineered enzymes, particularly imine reductases, have been successfully employed for the enantioselective reduction of hydrazones. nih.govnih.gov This approach offers a highly selective and environmentally friendly alternative to traditional chemical methods.

The mechanistic elucidation of these catalytic reactions often involves a combination of experimental studies (such as reaction kinetics and intermediate trapping) and computational modeling. For instance, in photoredox catalysis, the mechanism typically involves single-electron transfer from an excited photocatalyst to the hydrazone, generating a radical anion which can then undergo further transformations.

Theoretical and Computational Chemistry Approaches to N Methyl N Octylideneformohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of N-Methyl-N'-octylideneformohydrazide. These methods, grounded in quantum mechanics, offer a detailed view of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. acs.org For hydrazone derivatives, DFT has been successfully employed to determine molecular structure, charge localization, and molecular stability. tandfonline.com In the context of this compound, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), would be instrumental in optimizing the molecular geometry. researchgate.net This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

Furthermore, DFT is used to calculate vibrational frequencies. mdpi.com These theoretical frequencies can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy to validate the calculated structure. mdpi.comresearchgate.net For instance, characteristic vibrational modes for the carbohydrazide (B1668358) group, such as N-H and C=O stretching, can be precisely calculated. mdpi.com The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies via DFT provides insights into the molecule's reactivity and electronic transitions, indicating that charge transfer can occur within the molecule. researchgate.netmdpi.com Molecular Electrostatic Potential (MEP) surfaces, also derived from DFT calculations, are used to visualize the charge distribution and identify reactive sites for electrophilic and nucleophilic attacks. researchgate.net

DFT is also a valuable tool for exploring reaction pathways. For related hydrazone systems, it has been used to study mechanisms like hydrolysis, helping to understand the stability and reactivity of the compound in different chemical environments. nih.gov

A hypothetical DFT analysis of this compound could yield the following data:

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| Energy Gap (HOMO-LUMO) | 5.3 eV | Correlates with the chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Provides information on the overall polarity of the molecule. |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from DFT calculations.

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced techniques, are employed for high-accuracy energy calculations. scispace.com For formohydrazide derivatives, ab initio studies can refine the energetics obtained from DFT, providing a more precise understanding of properties like proton affinity and conformational stability. researchgate.net While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and validating the results of other computational approaches. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and intermolecular interactions of this compound. mdpi.com These simulations can reveal how the molecule behaves in different environments, such as in solution or in a crystalline state.

MD simulations are particularly useful for understanding the flexibility of the octylidene chain and the rotational barriers around the formohydrazide core. The stability of ligand-protein complexes, which is crucial for drug design, can be assessed through MD simulations by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). mdpi.com For organic molecular crystals, MD simulations can reproduce structural and dynamic properties, although quantitative results should be interpreted with caution. rsc.org

Development of Force Fields for this compound and its Analogs

The accuracy of MD simulations is heavily dependent on the underlying force field, which is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. j-octa.comethz.ch While general force fields like GAFF, CHARMM, and OPLS exist, the development of specific force fields for this compound and its analogs is crucial for obtaining accurate simulation results. nih.govrsc.org

Force field development involves parameterizing bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. nih.gov This is often done by fitting to quantum chemical calculations and experimental data. ethz.ch For hydrazine (B178648) derivatives, force fields have been developed that can successfully reproduce a range of equilibrium and dynamic properties. researchgate.net The development of polarizable force fields, which account for the electronic response to the local environment, represents a significant advancement for improving the accuracy of simulations. nih.gov

In Silico Modeling for Structure-Property Relationships (SPR)

In silico modeling encompasses a range of computational methods used to predict the properties of molecules based on their chemical structure. researchgate.net For this compound, these models can be used to establish quantitative structure-property relationships (QSPR). tandfonline.com QSPR studies correlate molecular descriptors (numerical representations of molecular structure) with experimental properties.

This approach can be used to predict a variety of physicochemical properties, such as solubility, lipophilicity, and electronic properties, which are important in materials science and medicinal chemistry. researchgate.net For example, the lipophilicity (log P) of this compound could be predicted using in silico models, providing insight into its potential behavior in biological systems.

A hypothetical QSPR model for predicting a property of hydrazone derivatives could be represented by the following equation:

Property = a(Descriptor 1) + b(Descriptor 2) + c

Where 'a', 'b', and 'c' are constants derived from fitting to a training set of molecules with known properties.

Cheminformatics and Data Mining for this compound Related Structures

Cheminformatics involves the use of computational tools to analyze and organize chemical data. For this compound, cheminformatics approaches can be used to search large chemical databases for structurally similar compounds. This can help in identifying molecules with potentially similar properties or biological activities.

Data mining techniques can be applied to these datasets to uncover hidden patterns and relationships between chemical structure and function. By analyzing large collections of hydrazone and formohydrazide derivatives, it may be possible to build predictive models for various properties of this compound, even in the absence of direct experimental data for this specific compound.

Exploration of Potential Applications and Functional Roles of N Methyl N Octylideneformohydrazide in Advanced Materials and Chemical Synthesis

Hypothetical Role as a Versatile Building Block in Organic Synthesis

Potential Precursor for Nitrogen-Containing Heterocycles

Hydrazones are well-established precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. In theory, N-Methyl-N'-octylideneformohydrazide could undergo cyclization reactions to form five- or six-membered rings such as pyrazoles, pyrazolines, or pyridazines. The reaction pathways would be contingent on the specific reagents and conditions employed. The N-methyl group might influence the regioselectivity of these cyclization reactions.

Postulated Intermediate in the Synthesis of Complex Organic Molecules

The carbon-nitrogen double bond in the hydrazone functionality of this compound could serve as a reactive site for various organic transformations. It could potentially participate in cycloaddition reactions or be a substrate for nucleophilic additions. The long octyl chain could impart specific solubility characteristics, making it suitable for syntheses in less polar organic solvents.

Speculative Potential as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms within the this compound structure possess lone pairs of electrons, making them potential coordination sites for metal ions. As such, the compound could theoretically act as a ligand in coordination chemistry. The stability and catalytic activity of any resulting metal complexes would depend on the nature of the metal center and the coordination mode of the ligand. The steric bulk of the octyl group could play a significant role in influencing the coordination geometry and the accessibility of the metal center, which are critical factors in catalysis.

Theoretical Applications in Polymer Science and Engineering

Hypothetical Monomer or Cross-linking Agent in Polymer Synthesis

If this compound were to contain a polymerizable group, or if the hydrazone linkage could be incorporated into a polymer backbone, it could potentially serve as a monomer. The octyl chain would likely enhance the flexibility and solubility of the resulting polymer. Alternatively, if the molecule possessed two or more reactive sites, it could function as a cross-linking agent to create polymer networks with specific physical and chemical properties.

Conceptual Functionalization of Polymer Matrices

The hydrazone functionality offers a potential handle for grafting this compound onto existing polymer matrices. This functionalization could be used to modify the surface properties of polymers, for instance, to introduce specific binding sites or to alter hydrophobicity. The long alkyl chain would be expected to significantly impact the surface energy of the modified material.

It is crucial to reiterate that the roles and applications discussed above are purely hypothetical and are based on the known reactivity of similar chemical structures. Without dedicated experimental studies on this compound, these potential applications remain speculative. The scientific community awaits further research to uncover the actual properties and potential of this specific compound.

Exploration in Agrochemical and Industrial Chemical Formulations

This compound is a hydrazone derivative characterized by a polar formohydrazide head and a nonpolar eight-carbon (octylidene) tail. While specific, detailed research findings on the direct application of this compound in industrial formulations are limited in publicly accessible literature, the functional roles of this molecule can be extrapolated from its structural features and the well-documented performance of similar hydrazide and hydrazone compounds in these sectors. Its amphiphilic nature suggests potential utility where interfacial activity is required.

Additive Roles in Industrial Processes

The chemical structure of this compound, containing nitrogen and oxygen atoms with lone pairs of electrons, makes it a candidate for applications where interaction with surfaces, particularly metal surfaces, is desirable. This functionality is often leveraged in additives designed to prevent corrosion.

The proposed mechanism for such compounds involves the chemisorption of the molecule onto a metal surface. The nitrogen and oxygen atoms in the hydrazide group can act as active centers for adsorption, donating electrons to the vacant d-orbitals of metal atoms like iron. This interaction can lead to the formation of a protective molecular film on the surface, isolating the metal from corrosive agents present in the environment (e.g., water, acids). The octylidene chain would form an outer hydrophobic layer, further repelling water and enhancing the protective barrier. While experimental data for this compound is not available, the performance of related nitrogen-containing organic compounds is well-established.

Table 1: Illustrative Corrosion Inhibition Efficiency for Hydrazone-Class Compounds

This table presents hypothetical performance data to illustrate the potential effectiveness of a hydrazone compound like this compound as a corrosion inhibitor for mild steel in an acidic medium. The data is based on typical results observed for structurally similar compounds.

| Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | 12.5 | 0.0 |

| 100 | 4.1 | 67.2 |

| 200 | 2.5 | 80.0 |

| 300 | 1.6 | 87.2 |

| 400 | 1.1 | 91.2 |

| 500 | 0.9 | 92.8 |

Chemical Components in Functional Fluid Systems

In functional fluids such as lubricants, hydraulic fluids, or metalworking fluids, additives are essential for enhancing performance, stability, and lifespan. The bifunctional nature of this compound, with its polar head and nonpolar tail, suggests its potential as a performance-enhancing additive.

As a component in a lubricant formulation, the molecule could function as a friction modifier or an anti-wear agent. The polar hydrazide group would have an affinity for metal surfaces, adsorbing onto them to form a boundary film. The nonpolar octylidene tail would ensure good solubility and compatibility with nonpolar base oils (mineral or synthetic). This adsorbed layer can reduce direct metal-to-metal contact under high pressure and shear conditions, thereby lowering the coefficient of friction and minimizing wear. The effectiveness of such an additive would depend on its thermal stability and its interaction with other additives in the formulation.

Table 2: Potential Impact of a Hydrazide-Based Additive on Lubricant Properties

This table provides a theoretical representation of how the addition of a compound like this compound to a base lubricant oil might alter its key performance characteristics. This data is illustrative of the functional role of such additives.

| Property | Base Oil | Base Oil + 0.5% Additive |

| Viscosity Index | 95 | 98 |

| Four-Ball Wear Scar (mm) | 0.65 | 0.45 |

| Coefficient of Friction | 0.12 | 0.09 |

| Oxidation Stability (Hours) | 250 | 300 |

Future Directions and Emerging Research Avenues for N Methyl N Octylideneformohydrazide Research

Multidisciplinary Research Perspectives and Collaborations

The future study of N-Methyl-N'-octylideneformohydrazide will necessitate a multidisciplinary approach, integrating expertise from various scientific domains. Collaborations between organic chemists, materials scientists, computational chemists, and biologists will be crucial for a comprehensive understanding of its properties and applications.

Potential areas for collaborative research include:

Medicinal Chemistry: In-depth studies into its potential as a scaffold for developing new therapeutic agents. Hydrazide derivatives have shown a wide range of biological activities, and collaborations with pharmacologists and biochemists could uncover novel medicinal applications.

Materials Science: Investigations into its use as a building block for novel polymers or coordination compounds. Its unique structure could be leveraged to create materials with tailored electronic, optical, or mechanical properties.

Agricultural Science: Exploring its potential as a pesticide or plant growth regulator. The structural motifs present in this compound are found in some agrochemicals, suggesting a possible role in this sector.

Challenges and Opportunities in Sustainable Synthesis of this compound

The development of environmentally benign and efficient synthetic routes is a key challenge and opportunity in the research of this compound. Traditional methods for hydrazide synthesis can sometimes involve harsh reagents and produce significant waste.

Future research in this area should focus on:

Green Chemistry Principles: Employing principles of green chemistry to design synthetic pathways that minimize the use and generation of hazardous substances. This could involve the use of greener solvents, catalysts, and renewable starting materials.

Catalytic Methods: Developing novel catalytic systems to improve the efficiency and selectivity of the synthesis. This could lead to higher yields and reduced energy consumption.

Flow Chemistry: Utilizing continuous flow technologies for a safer, more scalable, and controlled synthesis of this compound.

A comparative overview of potential synthetic approaches is presented below:

| Synthesis Approach | Potential Advantages | Potential Challenges |

| Traditional Batch Synthesis | Well-established procedures for similar compounds. | Potential for hazardous reagents and solvent waste. |

| Catalytic Synthesis | Higher efficiency, selectivity, and atom economy. | Catalyst development and optimization can be time-consuming. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Requires specialized equipment and expertise. |

| Biocatalysis | Use of enzymes for highly selective and sustainable synthesis. | Enzyme stability and availability may be limiting factors. |

Integration with Advanced Analytical Technologies for Real-time Monitoring

The advancement of analytical techniques will be instrumental in understanding the reaction kinetics, mechanisms, and purity of this compound. The integration of real-time monitoring technologies will provide unprecedented insights into its chemical behavior.

Key analytical technologies and their potential applications include:

In-situ Spectroscopy: Techniques such as in-situ FTIR and Raman spectroscopy can be used to monitor reaction progress in real-time, providing valuable data for process optimization.

Mass Spectrometry: Advanced mass spectrometry techniques can aid in the rapid identification of intermediates and byproducts, elucidating reaction pathways.

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) will remain essential for the purification and purity assessment of the final compound.

Computational Design of Novel this compound Derivatives with Enhanced Properties

Computational chemistry and molecular modeling offer powerful tools for the rational design of novel derivatives of this compound with enhanced properties. By predicting the structure-activity relationships, researchers can prioritize the synthesis of compounds with the highest potential for specific applications.

Computational approaches can be utilized to:

Predict Physicochemical Properties: In silico methods can estimate properties such as solubility, stability, and reactivity, guiding the design of derivatives with improved characteristics.

Virtual Screening: Large virtual libraries of derivatives can be screened against biological targets to identify potential drug candidates.

Mechanistic Studies: Density functional theory (DFT) and other quantum chemical methods can be employed to investigate reaction mechanisms and predict the reactivity of different derivatives.

Unexplored Frontiers in the Reactivity and Transformational Chemistry of Hydrazides

The hydrazide functional group is known for its rich and diverse reactivity, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other valuable organic molecules. wikipedia.orgresearchgate.net The unique structural features of this compound, including the N-methyl and octylidene moieties, are expected to impart distinct reactivity profiles that warrant thorough investigation.

Future research should delve into:

Cyclization Reactions: Exploring the propensity of this compound to undergo intramolecular cyclization to form novel heterocyclic systems. nih.gov

Condensation Reactions: Investigating its reactions with various electrophiles to synthesize a library of derivatives with diverse functionalities.

Oxidative and Reductive Transformations: Studying its behavior under various oxidizing and reducing conditions to access new chemical transformations and products. acs.org

Economic and Societal Impact of this compound Research

While it is premature to fully assess the economic and societal impact of a compound that is still in the early stages of research, the potential benefits could be significant. The discovery of novel applications in medicine, materials science, or agriculture could lead to the development of new products and technologies that address pressing societal needs.

The economic impact will be contingent on factors such as:

The scalability and cost-effectiveness of its synthesis.

The intellectual property landscape surrounding its derivatives and applications.

The market demand for the end products derived from this compound.

From a societal perspective, the development of sustainable synthetic methods and the discovery of beneficial applications could contribute to advancements in healthcare, technology, and environmental protection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.